![molecular formula C27H18Cl2F4N2O4S B2510851 (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate CAS No. 860788-04-1](/img/structure/B2510851.png)
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate," appears to be a complex molecule with multiple aromatic rings and functional groups. While the exact compound is not described in the provided papers, similar compounds with related structures and functionalities are discussed.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic acrylates with various aromatic acyl chlorides. For instance, the compound "(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate" was prepared by reacting ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride . Another related compound, "(Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methyl-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates," was synthesized from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by chlorination, ammoniation, and reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride . These methods suggest that the synthesis of the compound of interest would likely involve similar steps of acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds shows significant dihedral angles between aromatic rings, indicating the presence of steric interactions that influence the overall geometry. For example, the dihedral angle between the chlorobenzene and fluorobenzene rings in one of the compounds is 66.18° . Such structural information is crucial for understanding the molecular conformation and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The compounds discussed in the papers exhibit the potential for various chemical reactions, primarily due to the presence of reactive functional groups such as cyano, amido, and acrylate moieties. The intramolecular and intermolecular hydrogen bonding interactions, such as N—H⋯O and C—H⋯O, as well as C—H⋯N, play a role in stabilizing the crystal structure and could also influence the reactivity . These interactions are important when considering the reactivity of similar compounds in different chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of multiple aromatic rings and functional groups such as amido and cyano groups would likely contribute to the compound's polarity, solubility, and potential for forming crystalline structures. The intramolecular hydrogen bond observed in one of the compounds suggests a certain rigidity in the molecular structure, which could affect melting points and solubility . The synthesis and structural confirmation techniques, such as 1H NMR, IR, and X-ray crystallography, indicate that these compounds can be characterized using standard analytical methods .
科学的研究の応用
Chemosensor Development
Compounds with complex fluorophenyl and methanesulfonylphenyl groups, like the one , often find applications in the development of chemosensors. Chemosensors utilizing similar structural motifs have been documented for their high selectivity and sensitivity towards detecting various ions and molecules. For instance, fluorescent chemosensors based on related fluorophoric platforms can detect metal ions, anions, and neutral molecules, highlighting the potential utility of such compounds in analytical chemistry and environmental monitoring (P. Roy, 2021).
Environmental Degradation of Polyfluoroalkyl Substances
The fluorinated and methanesulfonyl components of the compound suggest its similarity to polyfluoroalkyl chemicals, which are subject to environmental scrutiny due to their persistence and potential for bioaccumulation. Research into the microbial degradation of these substances provides insights into their environmental fate and effects, with implications for managing pollution and assessing ecological risk (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Organic Synthesis and Catalysis
Compounds with detailed fluorophenyl and methanesulfonylphenyl structures are often key intermediates in organic synthesis, including in the preparation of pharmaceuticals and materials with unique properties. For example, the synthesis and application of related compounds in transition metal-catalyzed reactions underscore the importance of such chemicals in advancing synthetic methodologies (Jens Hoegermeier & H. Reissig, 2009).
特性
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2F4N2O4S/c1-15-22(25(27(31,32)33)34-39-26(36)21-12-5-17(28)13-23(21)29)14-24(35(15)19-8-6-18(30)7-9-19)16-3-10-20(11-4-16)40(2,37)38/h3-14H,1-2H3/b34-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAWUCUGWLLHBQ-NQUVTRGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/OC(=O)C4=C(C=C(C=C4)Cl)Cl)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

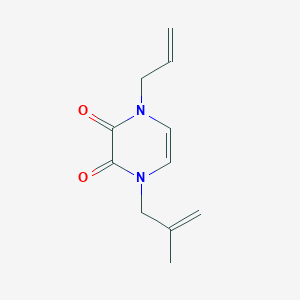
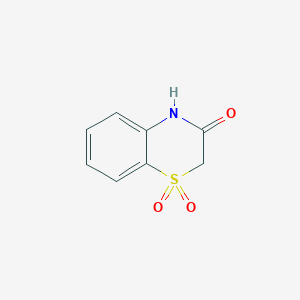
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
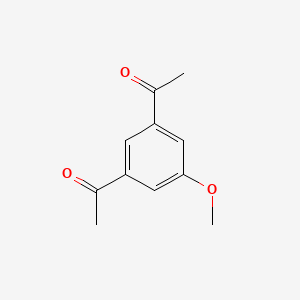
![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
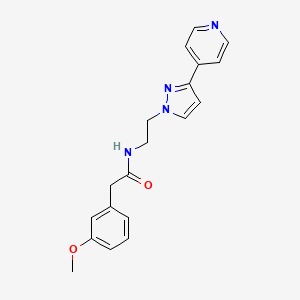
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)
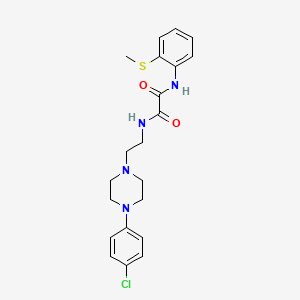
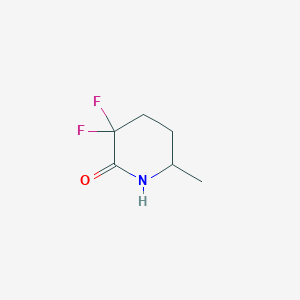
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)